molecular formula C12H16N2O4 B11432159 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(3-methyl-1,2-oxazol-5-yl)methanone

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(3-methyl-1,2-oxazol-5-yl)methanone

Cat. No.: B11432159
M. Wt: 252.27 g/mol
InChI Key: ULTGCAXWMZQYGZ-UHFFFAOYSA-N
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Description

8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring an oxazole ring, a spirocyclic structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multi-step organic reactions. One common approach is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, followed by oxidation to oxazoles using manganese dioxide . Another method involves the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using a phosphine-gold(I) complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as manganese dioxide packed in a reactor, can facilitate the oxidation steps and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, disrupting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C12H16N2O4/c1-9-8-10(18-13-9)11(15)14-4-2-12(3-5-14)16-6-7-17-12/h8H,2-7H2,1H3

InChI Key

ULTGCAXWMZQYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCC3(CC2)OCCO3

Origin of Product

United States

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